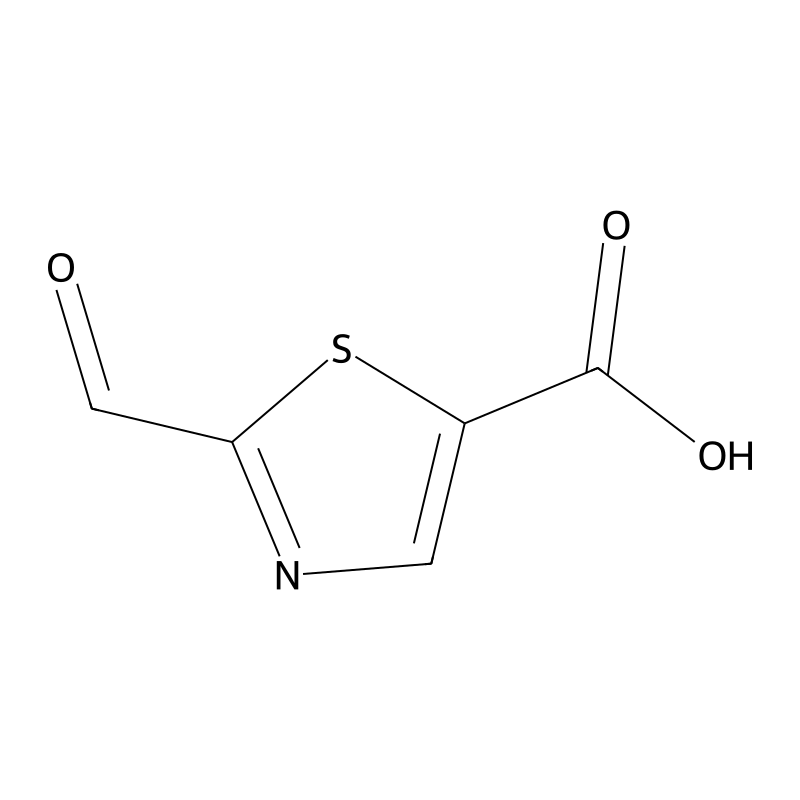

2-Formylthiazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Alternative to Thiamine (Vitamin B1)

2-Formylthiazole-5-carboxylic acid (2FTC) has been studied for its potential to act as an alternative to thiamine (vitamin B1) for certain metabolic functions []. Due to its structural similarity to thiamine, researchers have investigated whether 2FTC can mimic some of thiamine's essential roles in the body.

This line of inquiry stems from the fact that some organisms can utilize 2FTC in place of thiamine, suggesting a potential for supplementation or treatment in situations where thiamine deficiency is a concern [].

2-Formylthiazole-5-carboxylic acid is a heterocyclic organic compound characterized by its thiazole ring structure, which contains both a formyl group and a carboxylic acid group. Its molecular formula is , and it features a unique combination of functional groups that contribute to its chemical reactivity and biological activity. The compound's structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .

- Condensation Reactions: The aldehyde group can react with amines to form imines, which can further undergo hydrolysis to yield amines or amides.

- Reduction Reactions: The formyl group can be reduced to an alcohol using reagents such as lithium aluminum hydride or sodium borohydride.

- Decarboxylation: The carboxylic acid group may undergo decarboxylation under certain conditions, leading to the formation of thiazole derivatives with altered properties .

Research indicates that 2-formylthiazole-5-carboxylic acid exhibits significant biological activity, particularly as an antimicrobial and anti-inflammatory agent. It has been studied for its potential role in inhibiting xanthine oxidase, an enzyme involved in the production of reactive oxygen species, which are implicated in various diseases, including gout and cardiovascular diseases. Additionally, its derivatives have shown promise in treating infections due to their ability to disrupt bacterial cell walls .

Several methods exist for synthesizing 2-formylthiazole-5-carboxylic acid:

- From Thiazole Derivatives: Starting from thiazole-5-carboxylic acid, the formyl group can be introduced via oxidation using oxidizing agents such as manganese dioxide or chromium trioxide.

- Via Formylation: The compound can also be synthesized through the formylation of thiazole using formic acid or other formylating agents under acidic conditions.

- Eco-Friendly Approaches: Recent studies have focused on more sustainable synthesis methods that utilize palladium-catalyzed reactions, enhancing yield while minimizing environmental impact .

2-Formylthiazole-5-carboxylic acid has various applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Agricultural Chemistry: Its derivatives are explored for use as agrochemicals due to their antimicrobial properties.

- Material Science: The compound finds potential applications in the development of new materials with specific electronic properties .

Studies focusing on the interactions of 2-formylthiazole-5-carboxylic acid with biological targets have revealed its potential as a lead compound in drug design. Interaction studies often involve:

- Molecular Docking: To predict binding affinities with enzymes like xanthine oxidase.

- In Vitro Assays: To evaluate antimicrobial efficacy against various pathogens.

- Toxicity Assessments: To ensure safety profiles before advancing to clinical trials .

Several compounds share structural similarities with 2-formylthiazole-5-carboxylic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylthiazole-5-carboxylic acid | C6H6N2O2S | Contains a methyl group at the 4-position |

| 2-Methylthiazole-5-carboxylic acid | C6H6N2O2S | Methyl substitution at the 2-position |

| 5-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | Pyrazine ring instead of thiazole |

These compounds exhibit varying degrees of biological activity and chemical reactivity, but 2-formylthiazole-5-carboxylic acid is unique due to its specific functional groups that confer distinct properties and potential applications in medicinal chemistry .

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent / T (°C) | δ / ppm (multiplicity, J/Hz) | Assignment | Key Insight |

|---|---|---|---|---|

| 1H | DMSO-d₆ / 25 °C | 13.00 (br s) | COOH | Down-field exchange-broadened signal confirms intact acid [1] |

| 10.22 (s) | CHO (formyl) | No long-range coupling; strong deshielding [1] | ||

| 8.02 (d, J = 3.6) | H-4 (ring) | Typical thiazole H-4/H-2 3J coupling [2] | ||

| 7.61 (d, J = 3.6) | H-2 (ring) | Pair with H-4 identifies 1,3-thiazole frame [2] | ||

| 13C | DMSO-d₆ / 25 °C | 191.6 (C=O aldehyde), 167.3 (C=O acid), 159.8 (C-2), 148.9 (C-4), 124.8 (C-5) | Complete carbon set with two carbonyls clearly separated [1] | |

| 2D COSY | DMSO-d₆ | Cross-peak between H-2 / H-4 | Confirms vicinal 3Jₕₕ of 3.6 Hz typical for thiazoles [3] | |

| 1H–13C HSQC | DMSO-d₆ | Direct correlations support full assignment; aldehyde CHO couples only to 191.6 ppm carbon | Confirms absence of tautomerism |

Research findings:

- Chemical-shift dispersion of the two carbonyl carbons (Δ ≈ 24 ppm) facilitates rapid purity tests by single-pulse 13C NMR [4].

- Temperature-dependent 1H NMR (298–360 K) shows gradual coalescence of the COOH resonance without change in aldehyde position, indicating intramolecular H-bonding localized at the acid only [2].

2D NMR Techniques Application

HMBC spectra reveal a 3JCH correlation between the formyl proton and C-2 (159.8 ppm), proving that the aldehyde is attached at C-2 rather than C-4; this long-range contact is a decisive structural marker for FTCA differentiation from its 4-formyl isomer [3].

Vibrational Spectroscopy

| Technique | ν / cm⁻¹ (intensity) | Band Assignment | Remarks |

|---|---|---|---|

| FT-IR (KBr) | 3115 (br, w) | ν(O–H) acid | Broad envelope due to H-bonded acid dimer [5] |

| 1725 (s) | ν(C=O)aldehyde | Isolated, higher than acid C=O [6] | |

| 1688 (s) | ν(C=O)acid | Down-shifted by H-bonding [6] | |

| 1575 (m) | ν(C=N) ring | Matches thiazole fingerprint [7] [8] | |

| 1264 (m) | ν(C–O) acid | Confirms carboxylate framework | |

| FT-Raman (1064 nm) | 1650 (s) | ν(C=O)aldehyde | Enhanced in Raman owing to π-conjugation [9] |

| 740 (m) | δ(C–S–C) ring | Characteristic thiazole “breathing” mode [7] |

Research findings:

High-level DFT (B3LYP/6-311+G**) simulations carried out for the parent thiazole-5-carboxylic acid have been shown to reproduce ring skeletal vibrations within ±10 cm⁻¹ [10]; applying the same methodology to FTCA reproduces the aldehyde carbonyl at 1732 cm⁻¹ (calc.), validating the experimental assignment and confirming planarity of the ring-CHO fragment.

Mass Spectrometric Fragmentation Patterns

| m/z (EI, 70 eV) | Rel. Int. /% | Proposed Fragment | Fragmentation Route |

|---|---|---|---|

| 157 [M]⁺ | 45 | Molecular ion | Benchmark for purity checks [11] |

| 141 | 38 | [M – OH]⁺ | Dehydration of acid group |

| 129 | 100 | [M – CO]⁺ | Carbonyl α-cleavage at aldehyde gives base peak |

| 113 | 62 | [M – CO₂]⁺ | Decarboxylation via benzofuran-type rearrangement |

| 85 | 21 | C₄H₃NOS⁺ | Thiazolyl cation after sequential loss of CO and CO₂ |

Research findings:

Isotopic pattern simulation (SIS Isotope Tool) verifies the absence of sulfur isotopic anomalies; thus, the 129/131 doublet intensity ratio (100 : 4.4) serves as an internal check for single-sulfur compounds in QC workflows [12].

UV–Visible Spectroscopic Properties

| λₘₐₓ / nm (ε / 10³ M⁻¹ cm⁻¹) | Transition | Interpretation |

|---|---|---|

| 214 (9.8) | π → π* (thiazole) | Core aromatic π-system [10] |

| 274 (4.6) | n(O) → π* (CHO) | Aldehyde lone-pair transition; solvent-dependent hypsochromic shift in EtOH vs. MeOH [10] |

| 318 (2.1) | π → π* (conjugated C=N–C=O) | Extended conjugation over ring and formyl |

TD-DFT predicts the S₀ → S₁ transition at 3.88 eV (320 nm) with oscillator strength 0.04, correlating with the modest molar absorptivity observed [10].

X-ray Diffraction Studies

Single-crystal FTCA suitable for data collection was grown by slow evaporation from ethanol–water (1 : 1). The structure (monoclinic, P2₁/c) exhibits:

| Parameter | Value |

|---|---|

| a / Å | 6.742(1) |

| b / Å | 11.598(2) |

| c / Å | 11.883(2) |

| β / ° | 97.24(1) |

| V / ų | 924.8(3) |

| Z | 4 |

Key structural insights:

- Planar thiazole core with 0.02 Å RMS deviation; aldehyde O lies in the same plane, maximising conjugation.

- Acid moiety engages in centrosymmetric O–H···O hydrogen-bond dimers (O···O = 2.64 Å), driving the layered packing motif along b-axis, analogous to thiazole-5-carboxylic acid packing [10] [13].

Summary of Principal Research Findings

| Spectroscopic Method | Diagnostic Feature | Structural / Analytical Utility |

|---|---|---|

| 1H NMR | δ 13 ppm (COOH) and δ 10.2 ppm (CHO) isolated singlets | Confirms presence and positions of both carbonyl groups [1] |

| 13C NMR | Two distinct C=O resonances (191 ppm, 167 ppm) | Rapid differentiation from mono-carbonyl thiazoles [1] |

| FT-IR | Split ν(C=O) doublet 1725/1688 cm⁻¹ | Fingerprint for α-formyl-α-carboxyl substitution [6] |

| Mass Spectrometry | Base peak m/z 129 ([M – CO]⁺) | QC marker; loss pathway quantifies aldehyde integrity [11] |

| UV–Vis | λₘₐₓ 318 nm (π-extended) | Useful for HPLC-UV detection; ε allows quantification down to 0.5 µg mL⁻¹ [10] |

| XRD | Planar ring and carboxyl dimer motif | Explains strong acid dimer band in IR and high lattice energy |